Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of amino acid derivatives and is a chiral compound due to the presence of an asymmetric carbon center.
- The compound is used in various scientific and industrial applications.
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride: CH3C(NH2)CH(C6H4Br)(CH3)COOH⋅HCl
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl (S)-alanine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and isolation of the product.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition).
Medicine: Notable for its potential pharmaceutical applications.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. For example:
- If it inhibits an enzyme, it may disrupt metabolic pathways.
- If it interacts with receptors, it could affect cellular signaling.
- Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other amino acid derivatives or related compounds.
Properties
Molecular Formula |
C11H15BrClNO2 |
---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
HFWWMEKLRSNJKK-PPHPATTJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.